molecular formula C10H19O5P B12624283 Methyl 4-(diethoxyphosphoryl)pent-3-enoate CAS No. 921213-05-0

Methyl 4-(diethoxyphosphoryl)pent-3-enoate

Cat. No.: B12624283
CAS No.: 921213-05-0
M. Wt: 250.23 g/mol
InChI Key: UYVCKOPFJAPBJK-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphoryl)pent-3-enoate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a pent-3-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethoxyphosphoryl)pent-3-enoate typically involves the reaction of tetraethyl methylenediphosphonate with appropriate alkenes under controlled conditions. One method involves the use of a palladium-catalyzed coupling reaction, where diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate is reacted with vinyl acetate . The reaction conditions often include the use of solvents like toluene and methanol, with the reaction mixture being heated to specific temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)pent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)pent-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(diethoxyphosphoryl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(diethoxyphosphoryl)pent-3-enoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Properties

CAS No.

921213-05-0

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 4-diethoxyphosphorylpent-3-enoate

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7H,5-6,8H2,1-4H3

InChI Key

UYVCKOPFJAPBJK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CCC(=O)OC)C)OCC

Origin of Product

United States

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